molecular formula C17H20N2O2 B1660116 2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine CAS No. 71765-51-0

2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine

Cat. No. B1660116
CAS RN: 71765-51-0
M. Wt: 284.35 g/mol
InChI Key: LAUYTOPVFSGSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine is a synthetic compound that belongs to the class of indole-based molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

    Antioxidant Activity

    • Field : Pharmaceutical Sciences
    • Application : Synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and evaluation of their antioxidant activity .
    • Method : These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
    • Results : The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity in both methods and the values are very closer to the standards. Among the synthesized compounds, compound 3j, 3a and 3k were shown remarkable activity at low concentration .

    Cancer Treatment

    • Field : Biomedical Research
    • Application : Cancer cells were exposed to different concentrations of MIAM for 72 hours .
    • Method : The method of application is not specified in the source .
    • Results : The results or outcomes of this application are not provided in the source .

properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-7-5-6-10-19(11)17(21)16(20)15-12(2)18-14-9-4-3-8-13(14)15/h3-4,8-9,11,18H,5-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUYTOPVFSGSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992410
Record name 1-(2-Methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine

CAS RN

71765-51-0
Record name Piperidine, 2-methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071765510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine
Reactant of Route 4
Reactant of Route 4
2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine
Reactant of Route 5
2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine
Reactant of Route 6
2-Methyl-1-((2-methyl-1H-indol-3-yl)oxoacetyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.